molecular formula C7H2F3N3O2 B1321492 5-Nitro-3-(trifluoromethyl)picolinonitrile CAS No. 573762-57-9

5-Nitro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1321492
CAS No.: 573762-57-9
M. Wt: 217.1 g/mol
InChI Key: IDGUNYFTVCEPGA-UHFFFAOYSA-N
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Description

5-Nitro-3-(trifluoromethyl)picolinonitrile: is a chemical compound with the molecular formula C7H2F3N3O2 and a molecular weight of 217.1 g/mol It is characterized by the presence of a nitro group, a trifluoromethyl group, and a nitrile group attached to a picolinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 3-(trifluoromethyl)picolinonitrile: The synthesis of 5-nitro-3-(trifluoromethyl)picolinonitrile typically involves the nitration of 3-(trifluoromethyl)picolinonitrile.

    Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry: : 5-Nitro-3-(trifluoromethyl)picolinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: : This compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry .

Industry: : In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-nitro-3-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5-Nitro-3-(trifluoromethyl)picolinonitrile is unique due to the combination of the nitro, trifluoromethyl, and nitrile groups on the picolinonitrile backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N3O2/c8-7(9,10)5-1-4(13(14)15)3-12-6(5)2-11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGUNYFTVCEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228996
Record name 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
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Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573762-57-9
Record name 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573762-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile
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Synthesis routes and methods

Procedure details

The crude 2-bromo-5-nitro-3-(trifluoromethyl)pyridine 21 is dissolved in dimethylacetamide (DMA) and phenanthroline (0.2 equivalents) is added. The mixture is heated to 160° C. and CuCN (2 equivalents) is added. The mixture is stirred for 40 minutes. Chromatography is performed to produce the 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile 22 in a yield of 67%.
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